molecular formula C16H18N2O B12806073 5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-9-methyl-1,4-dihydro-1,4-epiminonaphthalene CAS No. 82946-69-8

5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-9-methyl-1,4-dihydro-1,4-epiminonaphthalene

Cat. No.: B12806073
CAS No.: 82946-69-8
M. Wt: 254.33 g/mol
InChI Key: FSRSNUOPNPXGKH-UHFFFAOYSA-N
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Description

5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-9-methyl-1,4-dihydro-1,4-epiminonaphthalene is a complex organic compound featuring both oxazole and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-9-methyl-1,4-dihydro-1,4-epiminonaphthalene typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazole ring, which can be synthesized via the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions. The naphthalene moiety is then introduced through a Friedel-Crafts alkylation reaction, where the oxazole derivative acts as the electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocyclic system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketonized derivatives, while substitution reactions could introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

Chemistry

In chemistry, 5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-9-methyl-1,4-dihydro-1,4-epiminonaphthalene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.

Medicine

Medically, this compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets could lead to the development of new therapeutic agents for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the development of new catalysts for chemical processes.

Mechanism of Action

The mechanism by which 5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-9-methyl-1,4-dihydro-1,4-epiminonaphthalene exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline
  • 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
  • 4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenol

Uniqueness

Compared to these similar compounds, 5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-9-methyl-1,4-dihydro-1,4-epiminonaphthalene is unique due to the presence of both the oxazole and naphthalene moieties

Biological Activity

5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-9-methyl-1,4-dihydro-1,4-epiminonaphthalene is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C18H23N2O
  • Molecular Weight : 285.38 g/mol

Research indicates that this compound exhibits various biological activities primarily through:

  • Antioxidant Activity : The oxazole ring contributes to the electron donation capability of the compound, enhancing its ability to scavenge free radicals.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.
  • Antimicrobial Properties : The compound has shown activity against several bacterial strains, indicating potential as an antimicrobial agent.

Pharmacological Studies

A summary of key studies evaluating the biological activity of the compound is presented in Table 1.

Study ReferenceBiological ActivityModel UsedFindings
AntioxidantIn vitroDemonstrated significant free radical scavenging activity.
NeuroprotectiveCell cultureReduced apoptosis in neuronal cells under oxidative stress conditions.
AntimicrobialBacterial strainsInhibited growth of Staphylococcus aureus and Escherichia coli.

Case Study 1: Neuroprotection

In a study published in Neuroscience Letters, the neuroprotective effects of the compound were evaluated using SH-SY5Y neuroblastoma cells. The results indicated that treatment with varying concentrations of the compound led to a dose-dependent reduction in cell death induced by hydrogen peroxide exposure. This suggests a potential therapeutic application for neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

A research article in Journal of Antimicrobial Chemotherapy assessed the antimicrobial properties against clinical isolates of bacteria. The compound exhibited significant inhibitory effects at low concentrations against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Properties

CAS No.

82946-69-8

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

4,4-dimethyl-2-(11-methyl-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraen-3-yl)-5H-1,3-oxazole

InChI

InChI=1S/C16H18N2O/c1-16(2)9-19-15(17-16)11-6-4-5-10-12-7-8-13(14(10)11)18(12)3/h4-8,12-13H,9H2,1-3H3

InChI Key

FSRSNUOPNPXGKH-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC=CC3=C2C4C=CC3N4C)C

Origin of Product

United States

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